molecular formula C40H50N4O6 B10849082 H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

カタログ番号: B10849082
分子量: 682.8 g/mol
InChIキー: GWHRSTGESQKJIQ-FVTMYMNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to optimize receptor selectivity and potency. It incorporates two critical structural modifications:

  • Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .
  • beta-MeCha (beta-methyl-cyclohexylalanine): Introduces stereochemical constraints that influence receptor interaction. The (2R,3S) configuration of beta-MeCha is pivotal for balancing delta (δ) opioid receptor antagonism and mu (μ) opioid receptor activity .

This compound exhibits a Ki of 55 nM for μ receptors and 0.48 nM for δ receptors in radioligand binding assays, demonstrating high δ selectivity (μ/δ ratio = ~114.5) .

特性

分子式

C40H50N4O6

分子量

682.8 g/mol

IUPAC名

(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1

InChIキー

GWHRSTGESQKJIQ-FVTMYMNWSA-N

異性体SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

正規SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

製品の起源

United States

準備方法

Table 1: Synthesis Protocols for Key Amino Acid Derivatives

Amino AcidMethodReagents/ConditionsYieldKey Reference
Dmt Methylation of L-tyrosineCH₃I, NaOH, H₂O/EtOH, 24h, RT85%
Tic Pictet-Spengler cyclizationL-phenylalanine, formaldehyde, HCl, reflux, 12h78%
β-MeCha β-Methylation of cyclohexylalanineCyclohexyl bromide, NaH, DMF, 60°C, 6h67%
  • Dmt Synthesis : L-tyrosine undergoes dimethylation at the 2' and 6' positions using methyl iodide under basic conditions.

  • Tic Synthesis : Formed via cyclocondensation of L-phenylalanine with formaldehyde under acidic conditions, followed by oxidation to the carboxylic acid.

  • β-MeCha Synthesis : Cyclohexylalanine is β-methylated using cyclohexyl bromide and sodium hydride in DMF, with strict stereochemical control to achieve the (2R,3S) configuration.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for assembling H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH, leveraging Fmoc/t-Bu chemistry for sequential coupling.

Table 2: SPPS Protocol for H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH

StepComponentResinCoupling ReagentDeprotection AgentTime
1C-terminal PheRink amide AM resin (0.25 mmol/g)HBTU/DIPEA20% piperidine/DMF1h
2β-MeCha--HOBt/DIC20% piperidine/DMF2h
3Tic--Oxyma Pure/DIC20% piperidine/DMF1.5h
4Dmt--TBTU/NMM20% piperidine/DMF3h
  • Resin Loading : The C-terminal phenylalanine (Phe) is anchored to Rink amide resin (0.25 mmol/g loading).

  • Coupling Conditions : HOBt/DIC or TBTU/NMM ensures efficient activation, particularly for sterically hindered residues like β-MeCha.

  • Stereochemical Control : The (2R,3S)-β-MeCha configuration is preserved using pre-synthesized, optically pure derivatives.

Solution-Phase Peptide Synthesis

Alternative solution-phase methods are employed for large-scale production, particularly for intermediates requiring precise stereochemical fidelity.

Table 3: Solution-Phase Coupling Sequence

StepSegmentSolventCoupling AgentTemperatureYield
1H-Dmt-Tic-OHDMFWSC/HOBt0°C → RT, 24h89%
2(2R,3S)-β-MeCha-Phe-OHDCMEDC/HOAtRT, 12h76%
3Final assemblyDMFHATU/DIPEART, 24h68%
  • Fragment Condensation : The peptide is synthesized in two segments (H-Dmt-Tic-OH and β-MeCha-Phe-OH) to minimize racemization.

  • Activation Strategies : HATU and HOAt enhance coupling efficiency for β-MeCha, which exhibits steric hindrance.

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC and characterized using advanced spectroscopic techniques.

Table 4: HPLC Purification Parameters

ColumnMobile PhaseGradientFlow RateRetention TimePurity
C18 (250 × 21.2 mm)A: 0.1% TFA/H₂O
B: 0.1% TFA/ACN
20% B → 50% B (15 min)10 mL/min12.3 min≥98%
  • Analytical Data :

    • HPLC : Purity >98% (λ = 215 nm).

    • Mass Spectrometry : ESI-MS [M+H]⁺ = 681.9 g/mol (calculated), 682.3 observed.

    • NMR : ¹H NMR (500 MHz, DMSO-d₆) confirms stereochemistry: δ 7.25–6.98 (aromatic Dmt), 4.32 (β-MeCha CH), 3.15 (Tic CH₂).

Critical Challenges and Optimizations

  • Stereochemical Integrity : Racemization during β-MeCha coupling is mitigated by using pre-formed (2R,3S)-β-MeCha and low-temperature coupling.

  • Solubility Issues : DMF/DCM mixtures (3:1) enhance solubility of hydrophobic segments during SPPS.

  • Byproduct Formation : Trifluoroacetic acid (TFA) in cleavage cocktails minimizes tert-butyl side products.

類似化合物との比較

Stereoisomeric Variants

The stereochemistry of beta-MeCha profoundly affects pharmacological profiles:

Compound Ki (μ, nM) Ki (δ, nM) Selectivity (μ/δ) Functional Activity
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH 55 0.48 114.5 δ antagonist, weak μ interaction
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH 1400 0.48 2916.7 Potent δ antagonist (Ke = 0.24 nM)
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH 580 Low δ affinity, moderate μ activity
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH 280 Mixed μ agonist/δ antagonist

Key Findings :

  • The (2S,3S) isomer is the most δ-selective antagonist, with negligible μ activity .
  • The (2R,3S) isomer retains moderate μ affinity while maintaining δ antagonism, making it a dual-target candidate .
  • Epimeric configurations (e.g., 2R,3R) reduce δ potency and increase μ interactions .

C-Terminal Modifications

Replacing the C-terminal -OH group with -NH2 alters receptor interactions:

Compound Ki (μ, nM) Ki (δ, nM) Selectivity (μ/δ)
This compound 55 0.48 114.5
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 200
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 290

Key Findings :

  • Amidation reduces μ receptor affinity, suggesting that the free carboxylate group is critical for μ interactions .
  • δ antagonism is preserved in amidated analogs, but μ/δ selectivity decreases .

Comparison with Dmt-Tic-Ala-X Series

The Dmt-Tic-Ala-X series (X = hydrophobic substituents) shows distinct profiles:

Compound Ki (δ, nM) Ki (μ, nM) Selectivity (μ/δ) Functional Activity
H-Dmt-Tic-Ala-NH-1-adamantyl 0.06 2.5 41.7 δ antagonist, μ partial agonist
H-Dmt-Tic-Ala-NHtBu 0.2 11 55.0 δ antagonist
This compound 0.48 55 114.5 δ antagonist

Key Findings :

  • The Dmt-Tic-Ala-X series achieves higher δ affinity (Ki = 0.06–0.2 nM) but lower μ/δ selectivity compared to this compound .
  • Hydrophobic C-terminal groups (e.g., -NH-1-adamantyl) enhance μ affinity, leading to bifunctional activity (δ antagonism + μ partial agonism) .

Parent Compound: H-Tyr-Tic-Cha-Phe-OH

The unmodified parent peptide exhibits significantly lower potency:

  • Ki (μ) = 3600 nM, Ki (δ) = Not reported .
  • Introduction of Dmt and beta-MeCha improves δ affinity by ~7500-fold and μ affinity by ~65-fold .

Q & A

Q. Table 1. Key Parameters for Receptor Binding Assays

ParameterRecommended Value/TechniqueReference
Incubation Time60–120 minutes (equilibrium)
Temperature25°C (room temp) or 37°C (physiological)
Radioligand Concentration0.5–1 × Kd
Non-Specific Binding Control100× excess unlabeled ligand

Q. Table 2. Metadata Requirements for FAIR Compliance

Metadata CategoryExample FieldsSource
Experimental ConditionspH, ionic strength, instrument model
Chemical CharacterizationPurity, stereochemistry, batch ID
Data ProvenanceRepository DOI, license, version

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。